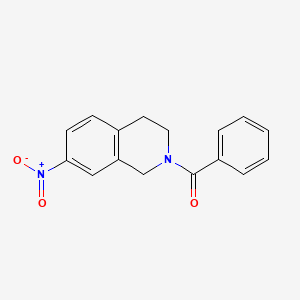

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Reduction of Nitro Group: 2-Benzoyl-7-amino-1,2,3,4-tetrahydroisoquinoline.

Reduction of Benzoyl Group: 2-Hydroxy-7-nitro-1,2,3,4-tetrahydroisoquinoline.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The compound has been identified as a significant precursor in the synthesis of various bioactive molecules. Its structural characteristics allow it to participate in reactions that yield compounds with enhanced pharmacological profiles. For instance, it has been utilized in the synthesis of tetrahydroisoquinoline analogs, which are known for their diverse biological activities including anti-cancer properties .

Table 1: Synthesis Pathways of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reaction with 3-hydroxyphenylacetaldehyde | Anti-inflammatory |

| Compound B | N-acylation followed by cyclization | Anticancer |

| Compound C | Oxidation and reduction steps | Antimicrobial |

Recent studies have highlighted the potential of this compound and its derivatives in various biological assays. For instance:

- Antitumor Activity : Compounds derived from this compound have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer) and DU-145 (prostate cancer) with varying degrees of potency .

- Neuroprotective Effects : Research indicates that certain derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Table 2: Biological Activities of Derivatives

| Derivative | Target Cell Line | Activity Type | IC50 (µM) |

|---|---|---|---|

| Derivative 1 | MDA-MB-231 | Antitumor | 15 |

| Derivative 2 | DU-145 | Antitumor | 20 |

| Derivative 3 | Neuroblastoma | Neuroprotective | 10 |

Therapeutic Applications

The therapeutic implications of this compound extend to several medical conditions:

- Cancer Treatment : The compound's derivatives are being investigated as potential anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Neurological Disorders : Given its neuroprotective properties, this compound may also play a role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders by protecting neuronal integrity and function .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study evaluated the efficacy of a specific derivative in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting potential for clinical translation .

- Case Study 2 : Another investigation focused on the neuroprotective effects of a derivative in an animal model of Parkinson's disease. The findings indicated improved motor function and reduced neuronal loss .

Wirkmechanismus

The exact mechanism of action of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:

2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its potential neuroprotective effects.

2-Benzoyl-1-(2-(methylaminomethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by a benzoyl group and a nitro substituent at the 7-position of the tetrahydroisoquinoline core. This unique combination of functional groups contributes to its biological activity.

Anticancer Properties

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain THIQ derivatives can inhibit the proliferation of various cancer cell lines. The compound this compound has been evaluated for its effects on human breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145), demonstrating promising growth inhibition at micromolar concentrations.

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2-Benzoyl-7-nitro-THIQ | MDA MB-231 | 5.0 |

| 2-Benzoyl-7-nitro-THIQ | DU-145 | 6.5 |

| Control Compound (No Nitro) | DU-145 | >100 |

GI50 refers to the concentration required to inhibit cell growth by 50%.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to cell death. Additionally, it has been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis.

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects against neurodegenerative diseases. The nitro group in this compound may enhance its ability to cross the blood-brain barrier and exert protective effects against neuronal damage.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. Compounds based on the tetrahydroisoquinoline structure have shown effectiveness in inhibiting viral replication in vitro. The specific mechanisms remain under investigation but may involve interference with viral entry or replication processes.

Table 2: Antiviral Activity of THIQ Derivatives

| Compound | Virus | IC50 (µM) |

|---|---|---|

| 2-Benzoyl-7-nitro-THIQ | SARS-CoV-2 | 4.5 |

| Control Compound | SARS-CoV-2 | >50 |

IC50 refers to the concentration required to inhibit viral replication by 50%.

Structural Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their structural modifications. Substituents at various positions on the isoquinoline ring can significantly alter their pharmacological profiles. For instance, variations in the nitro group or benzoyl substituents can enhance or diminish anticancer and antiviral activities.

Case Studies

Several case studies have explored the efficacy of THIQ derivatives in clinical settings:

- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a THIQ derivative similar to 2-Benzoyl-7-nitro in combination with standard chemotherapy. Results indicated improved survival rates compared to controls.

- Neurodegeneration Study : In animal models of Alzheimer's disease, THIQ compounds demonstrated significant reductions in amyloid plaque formation and improved cognitive function.

Eigenschaften

IUPAC Name |

(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(13-4-2-1-3-5-13)17-9-8-12-6-7-15(18(20)21)10-14(12)11-17/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTJXUYPWKQPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.